3,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide
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Overview
Description
3,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzamide core substituted with difluoro groups and a pyrimidinyl-piperidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure, followed by the introduction of the difluoro groups and the pyrimidinyl-piperidine moiety. Common synthetic routes include:
Nucleophilic Substitution:
Coupling Reactions: The pyrimidinyl-piperidine moiety can be introduced via coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, using suitable catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Fluorinating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
3,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide: Similar structure with a different pyrimidinyl moiety.
4-Piperidinemethanol: Contains a piperidine moiety but lacks the difluoro and benzamide groups.
Uniqueness
3,4-Difluoro-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16F2N4O |
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Molecular Weight |
318.32 g/mol |
IUPAC Name |
3,4-difluoro-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C16H16F2N4O/c17-13-5-4-11(8-14(13)18)15(23)21-12-9-19-16(20-10-12)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,21,23) |
InChI Key |
HIQZDLYHIDAKRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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